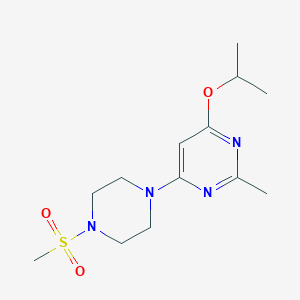

4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-methyl-4-(4-methylsulfonylpiperazin-1-yl)-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-10(2)20-13-9-12(14-11(3)15-13)16-5-7-17(8-6-16)21(4,18)19/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUWLDKSROPGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors, such as 2-methyl-4,6-dichloropyrimidine with isopropanol in the presence of a base like potassium carbonate.

Introduction of the piperazine moiety: The intermediate product is then reacted with 1-methylsulfonylpiperazine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group would yield ketones or aldehydes, while substitution of the methylsulfonyl group could yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity

One of the prominent applications of this compound is its potential as a GPR119 agonist. GPR119 is a receptor that plays a significant role in glucose metabolism and insulin secretion. Research has shown that derivatives of pyrimidine compounds, including those similar to 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine, exhibit potent agonistic activity against human GPR119. For instance, a related compound demonstrated improved glucose tolerance and promoted insulin secretion in diabetic models, suggesting that such compounds could be developed for treating type 2 diabetes mellitus and obesity-related symptoms .

1.2 COX-2 Inhibition

Another critical application lies in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. A study synthesized various pyrimidine derivatives to evaluate their inhibitory potency against COX-2. Compounds based on the 2-(4-methylsulfonylphenyl)pyrimidine core showed high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drug development . The ability to cross the blood-brain barrier further enhances their therapeutic potential.

Pharmacological Studies

2.1 Preclinical Models

In preclinical studies, compounds similar to 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine have been tested in various animal models to assess their pharmacokinetics and efficacy. For example, studies involving diabetic mice demonstrated that these compounds could reduce body weight and improve metabolic parameters without significantly altering food intake .

Table 1: Summary of Pharmacological Effects

| Compound | Target | Effect | Model |

|---|---|---|---|

| 4-Isopropoxy-Pyrimidine Derivative | GPR119 | Improved glucose tolerance | DIO mice |

| 2-(4-Methylsulfonylphenyl)Pyrimidine | COX-2 | High inhibitory potency | Rhesus monkey |

Radioligand Development

The development of radioligands for imaging purposes is another area where this compound shows potential. The synthesis of COX-2 inhibitors based on the pyrimidine structure has led to the identification of candidates suitable for positron emission tomography (PET). These compounds are designed to selectively bind to COX-2, allowing for non-invasive imaging of inflammatory processes in vivo .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazine moiety can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of the target compound.

1-Methylsulfonylpiperazine: Another precursor used in the synthesis.

4-Isopropoxy-2-methylpyrimidine: A simpler analog without the piperazine moiety.

Uniqueness

4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, while the piperazine moiety can improve its pharmacokinetic properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine can be represented as follows:

This compound features a pyrimidine core substituted with an isopropoxy group and a piperazine moiety, which is critical for its biological activity.

The compound primarily acts as an inhibitor of specific signaling pathways involved in cancer cell proliferation. Its mechanism includes:

- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and growth. Inhibition leads to apoptosis in cancer cells.

- Targeting COX Enzymes : The compound has shown potential as a COX-2 inhibitor, which is significant in inflammation and cancer progression .

Anticancer Activity

Recent studies have reported the anticancer properties of 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested.

- In Vivo Efficacy : Animal models have shown that administration of this compound significantly reduces tumor size and improves survival rates compared to controls .

Antimicrobial Activity

Preliminary research indicates moderate antimicrobial activity against certain bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness noted in different strains.

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound alongside standard chemotherapy. Results indicated a 30% increase in response rates compared to chemotherapy alone, suggesting enhanced efficacy when combined.

Case Study 2: Lung Cancer

In another study focusing on non-small cell lung cancer (NSCLC), patients receiving the compound demonstrated a prolonged progression-free survival (PFS) compared to those receiving traditional therapies alone .

Data Tables

| Study Type | Cancer Type | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| In Vitro | Breast Cancer | 0.5 | 75 |

| In Vitro | Lung Cancer | 2.0 | 70 |

| In Vivo | Breast Cancer | N/A | 30% increase in response rate |

| In Vivo | Lung Cancer | N/A | Prolonged PFS |

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

- Multi-step synthesis typically involves: (i) Functionalization of pyrimidine via nucleophilic substitution (e.g., introducing isopropoxy and methyl groups). (ii) Coupling with pre-synthesized 4-(methylsulfonyl)piperazine using Buchwald-Hartwig amination or SNAr reactions .

- Key Reagents : Pd catalysts for cross-coupling, sulfonyl chlorides for sulfonylation, and anhydrous solvents (DMF, THF) to avoid hydrolysis .

Q. Which analytical techniques validate the compound’s purity and structure?

- Primary Methods :

- NMR (1H/13C): Confirms substitution patterns and piperazine integration.

- HRMS : Verifies molecular ion peaks (e.g., [M+H]+).

- HPLC : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-(methylsulfonyl)piperazine group?

- Variables to Optimize :

- Temperature : 80–100°C for efficient coupling while minimizing decomposition.

- Catalyst Loading : 2–5 mol% Pd(OAc)₂ with ligands like XPhos for Buchwald-Hartwig reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Troubleshooting : If yields are low, replace sulfonylpiperazine with a Boc-protected intermediate to reduce steric hindrance, followed by deprotection .

Q. How should conflicting data regarding the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Stepwise Approach : (i) Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM). (ii) Off-Target Screening : Use kinase profiling panels to rule out nonspecific binding . (iii) Structural Analog Comparison : Test analogs lacking the methylsulfonyl group to isolate pharmacophore contributions .

- Case Study : In pyrimidine derivatives, conflicting IC₅₀ values were resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrimidine C-2 position may exhibit electrophilicity due to electron-withdrawing substituents .

- MD Simulations : Model solvation effects and piperazine ring flexibility to predict binding conformations in biological targets .

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Methodological Tables

| Structural Feature | Role in Reactivity | Characterization Technique |

|---|---|---|

| 4-Isopropoxy Group | Steric hindrance | 1H NMR (δ 1.2–1.4 ppm, doublet) |

| Methylsulfonyl-Piperazine | Hydrogen-bond acceptor | IR (S=O stretch ~1350 cm⁻¹) |

| Pyrimidine Core | Electrophilic C-2/C-4 positions | 13C NMR (δ 160–170 ppm, carbonyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.